molecular formula C16H17ClN4O B2547257 (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1269275-74-2

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2547257
CAS No.: 1269275-74-2
M. Wt: 316.79
InChI Key: IMIBSSFVKBPDBQ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a methylpyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the preparation of the 6-methylpyridazin-3-yl intermediate, which is then reacted with piperazineThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Similar structure but different substituents.

    (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: Contains a pyridyl group and a fluorine atom.

Uniqueness

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-12-6-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-4-2-3-5-14(13)17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIBSSFVKBPDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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